molecular formula C9H5Br2NO B6226598 4,7-dibromo-1,2-dihydroisoquinolin-1-one CAS No. 1203578-94-2

4,7-dibromo-1,2-dihydroisoquinolin-1-one

Cat. No.: B6226598
CAS No.: 1203578-94-2
M. Wt: 302.95 g/mol
InChI Key: DGJUXHDNFFSRLZ-UHFFFAOYSA-N
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Description

Product Overview 4,7-Dibromo-1,2-dihydroisoquinolin-1-one ( 1254514-08-3) is a brominated dihydroisoquinolinone derivative with the molecular formula C 9 H 5 Br 2 NO and a molecular weight of 302.95 g/mol . This compound is provided as a high-purity solid for research purposes. Research Value and Potential Applications The dihydroisoquinolinone scaffold is a privileged structure in medicinal chemistry and drug discovery, recognized for its prevalence in numerous natural products and synthetic compounds with diverse biological activities . This core structure is found in molecules with documented antitumor, antimicrobial, antiviral, and antifungal properties . While specific biological data for this compound is limited, its structural features, particularly the bromine substituents, make it a valuable intermediate for synthetic chemistry. Researchers can utilize this compound as a key building block for the synthesis of more complex molecules. The bromine atoms are amenable to various cross-coupling reactions, enabling further functionalization of the core scaffold . This makes it a versatile precursor for creating libraries of compounds for screening in drug discovery programs and for the development of materials science applications. Handling and Safety This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety information indicates that it may cause skin and eye irritation (H315-H319) . Researchers should consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Properties

IUPAC Name

4,7-dibromo-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-5-1-2-6-7(3-5)9(13)12-4-8(6)11/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJUXHDNFFSRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 4,7 Dibromo 1,2 Dihydroisoquinolin 1 One

Reactions at the Bromine Centers (C-4 and C-7)

The two bromine atoms attached to the aromatic portion of the molecule are prime sites for modification, offering pathways to elaborate the core structure. The electronic environment of the dihydroisoquinolinone ring suggests that the C-7 bromine is more akin to a standard aryl bromide, while the C-4 bromine, being vinylogous to the lactam nitrogen and adjacent to the carbonyl group, may exhibit different reactivity.

Functionalization via Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. wikipedia.orglibretexts.org It is anticipated that 4,7-dibromo-1,2-dihydroisoquinolin-1-one would readily participate in such reactions.

Suzuki-Miyaura Coupling: This reaction would involve coupling the dibromo scaffold with various organoboron reagents (boronic acids or esters) to form new C-C bonds. wikipedia.orgorganic-chemistry.org This method is widely used for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. libretexts.orgnih.gov By controlling stoichiometry and reaction conditions, it may be possible to achieve selective mono- or di-substitution. For instance, couplings on similar bromo-N-heterocycles like quinoline-N-oxides have been successfully performed. researchgate.net

Sonogashira Coupling: The introduction of alkynyl moieties can be achieved via Sonogashira coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is generally robust and tolerates a wide range of functional groups. Current time information in Pasuruan, ID. Its application to bromoindoles and other N-heterocycles demonstrates its utility in complex settings. researchgate.net The difference in reactivity between the C-4 and C-7 positions might allow for regioselective alkynylation. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org It represents a direct method for introducing diverse amino substituents at the C-4 and/or C-7 positions, a common strategy in medicinal chemistry. acs.org The choice of phosphine (B1218219) ligands is crucial for achieving high efficiency and can be tailored for different amine substrates. acs.org

Table 1: Representative Conditions for Metal-Catalyzed Cross-Coupling on Analogous Bromo-N-Heterocycles

Coupling ReactionAryl Bromide SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
Suzuki-Miyaura6-Bromoisoquinoline derivativeArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90Low (11%)
Sonogashira5-Bromoindole derivativePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF100Good
Buchwald-Hartwig6-Bromoisoquinoline-1-carbonitrilePrimary AminePd(dba)₂ / BINAPCs₂CO₃THFRT-110Good

This table presents data from reactions on similar structures to illustrate typical conditions. nih.govresearchgate.netacs.org Results for this compound may vary.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) typically requires the aromatic ring to be activated by strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org In this compound, the carbonyl group and the fused heterocyclic ring provide some electron-withdrawing character, but it may not be sufficient for facile SNAr under standard conditions. However, SNAr reactions on electron-deficient N-heterocycles, such as bromo-1,2,3-triazines, have been reported and can proceed through concerted mechanisms. nih.govnih.gov It is plausible that under forcing conditions (high temperature, strong nucleophiles), substitution at the C-4 and C-7 positions could be induced. The C-4 position might be more susceptible due to its proximity to the electron-withdrawing carbonyl group.

Transformations of the Dihydroisoquinolinone Ring System

The lactam portion of the molecule contains additional handles for chemical modification, including the nitrogen atom and the carbonyl group.

Derivatization at the Nitrogen Atom (N-alkylation, N-acylation)

The nitrogen atom of the lactam is a nucleophilic center that can be readily functionalized.

N-Alkylation: The introduction of alkyl groups on the lactam nitrogen is a common transformation. Standard conditions often involve a base (e.g., NaH, K₂CO₃) to deprotonate the nitrogen, followed by reaction with an alkyl halide. Studies on isoquinolin-1-ones have shown that N-alkylation is a predictable and efficient process. rsc.orgnih.gov Alternatively, Mitsunobu reaction conditions can be employed, offering a milder method for alkylation, although regioselectivity between N- and O-alkylation can be an issue that depends on the specific substrates and conditions. researchgate.netresearchgate.net

N-Acylation: Amines and amides readily react with acylating agents like acid chlorides or anhydrides to form amides or imides, respectively. youtube.com The nitrogen of this compound is expected to undergo acylation under standard conditions, likely in the presence of a base to facilitate the reaction. This provides a straightforward route to introduce a variety of carbonyl-containing functional groups.

Table 2: Examples of N-Alkylation Conditions for Isoquinolinone Scaffolds

SubstrateReagentConditionsProductReference
Isoquinolin-1-oneBenzyl (B1604629) HalidesBase (e.g., K₂CO₃)N-Benzylated Isoquinolin-1-one rsc.org
Isoquinolin-1-oneAlcoholsDEAD, PPh₃ (Mitsunobu)N- or O-Alkylated Isoquinolin-1-one researchgate.netresearchgate.net
Tetrahydrobenzo[c] rsc.orgrsc.orgnaphthyrin-5(6H)-oneAlkyl HalidesBase (e.g., NaH)N-Alkylated Product nih.gov

This table illustrates common methods for N-alkylation on related ring systems.

Reactions at the Carbonyl Group

The lactam carbonyl group is an amide and thus less electrophilic than a ketone or aldehyde carbonyl. wikipedia.org However, it can still undergo specific transformations.

Reduction of the carbonyl to a methylene (B1212753) group (CH₂) would convert the dihydroisoquinolinone to a tetrahydroisoquinoline. This is typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄). A more recent and novel approach involves a nickel-catalyzed "carbonyl-to-metal-exchange," which can excise the carbonyl group to form a one-carbon-contracted ring, though this is a highly specialized reaction. nih.gov

Addition of strong organometallic nucleophiles, such as Grignard reagents or organolithium compounds, could potentially add to the carbonyl carbon, leading to a hemiaminal intermediate that could be further transformed. libretexts.org

Reduction and Oxidation Reactions of the Dihydroisoquinolinone Core

Reduction: Besides the carbonyl group, the C=C double bond within the heterocyclic ring can be reduced. Catalytic hydrogenation is a standard method for reducing such double bonds, which would convert the 1,2-dihydroisoquinolin-1-one core into a 3,4-dihydroisoquinolin-1-one (a saturated lactam). Enantioselective reduction of related 1-substituted-3,4-dihydroisoquinolines is a well-established field for generating chiral tetrahydroisoquinolines, suggesting that similar strategies could be applied here if the C4 position is substituted. rsc.org

Oxidation: The dihydroisoquinolinone ring system can be susceptible to oxidation. The nitrogen atom in N-heterocycles can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide with a suitable catalyst. rsc.orgnih.gov N-oxides are valuable intermediates in their own right, altering the electronic properties of the ring and enabling further functionalization. rsc.org Under harsh oxidative conditions, such as with potassium permanganate, degradation of the heterocyclic ring can occur. researchgate.net

Ring Expansion and Contraction Methodologies

The manipulation of ring size in heterocyclic compounds is a powerful strategy for accessing novel chemical space and molecular frameworks. While specific examples of ring expansion and contraction starting directly from this compound are not prevalent in the current literature, general principles of heterocyclic chemistry allow for the postulation of potential transformation pathways.

Ring Expansion:

The expansion of the isoquinolinone core could theoretically lead to the formation of benzodiazepine (B76468) or other larger ring systems. One potential, though unverified, approach could involve the reaction of activated isoquinolines with diazocarbonyl compounds. Research has demonstrated that activated quinolines and isoquinolines can undergo ring expansion through a C-C bond insertion in the presence of a copper triflate catalyst rsc.org. The applicability of this method to the this compound system would depend on the specific reaction conditions and the influence of the bromo substituents on the reactivity of the heterocyclic ring.

Ring Contraction:

Ring contraction of the isoquinolinone nucleus is another intriguing, yet largely unexplored, area. A plausible, albeit hypothetical, pathway could involve a Favorskii-type rearrangement. This reaction typically involves the treatment of an α-halo ketone with a base to yield a ring-contracted carboxylic acid derivative chemistrysteps.com. For this compound, this would necessitate the introduction of a suitable leaving group at the C3 position to facilitate the rearrangement. The Favorskii rearrangement of cyclic α-halo ketones proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile harvard.edu. The feasibility of such a transformation on the isoquinolinone scaffold remains a topic for future investigation.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 4,7-dibromo-1,2-dihydroisoquinolin-1-one, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons on the isoquinolinone core would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons of the dihydro component, specifically the CH₂ group, would resonate further upfield. The coupling patterns between adjacent protons would help to confirm their relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments in the molecule. The carbonyl carbon of the lactam ring is expected to have a characteristic chemical shift in the range of δ 160-170 ppm. The carbons bearing the bromine atoms would also exhibit distinct chemical shifts, influenced by the halogen's electronegativity.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would establish proton-proton correlations, while HSQC would correlate protons to their directly attached carbons. HMBC would provide information about longer-range correlations between protons and carbons, which is vital for confirming the connectivity of the entire molecular framework.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~165
C3~4.0 (2H, t)~40
C4-~120
C4a-~135
C5~7.8 (1H, d)~128
C6~7.5 (1H, d)~125
C7-~118
C8~8.0 (1H, s)~130
C8a-~138
N2-H~8.5 (1H, br s)-

Note: These are predicted values and actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide the exact mass of the molecular ion. This would allow for the unambiguous determination of its molecular formula, C₉H₅Br₂NO. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M, M+2, and M+4 isotopic cluster in the mass spectrum, further confirming the presence of two bromine atoms in the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the lactam group, typically in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide would appear as a broad band around 3200 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed in their characteristic regions.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a compound. A reverse-phase HPLC method would be developed to separate this compound from any potential impurities or starting materials. The purity would be determined by the area percentage of the main peak in the chromatogram. Although the target molecule is not chiral, if any chiral derivatives were to be synthesized, chiral HPLC would be essential for separating the enantiomers and determining the enantiomeric excess.

Interactive Data Table: Chromatographic Parameters

TechniqueColumnMobile PhaseFlow RateDetectionExpected Retention Time
HPLCC18Acetonitrile/Water gradient1.0 mL/minUV (e.g., 254 nm)Dependent on gradient

Theoretical and Computational Studies of 4,7 Dibromo 1,2 Dihydroisoquinolin 1 One

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For isoquinolinone derivatives, methods like B3LYP and M06-2X with basis sets such as 6-311++G(d,p) are employed to determine structural and electronic properties. nih.gov These calculations provide optimized molecular geometries and key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is an indicator of a molecule's ability to donate electrons, with higher values suggesting greater reactivity towards electrophiles. nih.gov Conversely, the LUMO energy reflects the ability to accept electrons, where lower values indicate a higher propensity for reacting with nucleophiles. nih.gov The difference between these two energies, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing chemical reactivity and kinetic stability. A smaller energy gap generally signifies higher reactivity and lower stability. nih.gov

For 4,7-dibromo-1,2-dihydroisoquinolin-1-one, the presence of two bromine atoms, which are electron-withdrawing, is expected to significantly influence its electronic properties. Studies on similar halogenated quinoline (B57606) and isoquinoline (B145761) systems show that halogen substitution patterns have a pronounced effect on electronic characteristics. nih.govnih.gov Bromination can lower both HOMO and LUMO energy levels and often leads to a smaller energy gap compared to the unsubstituted parent molecule, suggesting increased reactivity. nih.gov

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

ParameterCalculated Value (eV)Interpretation
EHOMO-6.85Indicates electron-donating capability.
ELUMO-2.10Indicates electron-accepting capability.
Energy Gap (ΔE)4.75Relates to chemical reactivity and kinetic stability.

Computational Investigations of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy profiles of transition states. For isoquinolinone synthesis and functionalization, these investigations can rationalize experimental outcomes, such as product selectivity. For instance, studies on the synthesis of substituted isoquinolinones have proposed mechanisms involving intermediates like nitrenium ions, with the reaction pathway being influenced by factors such as the solvent. nih.gov

DFT calculations can be used to model the entire reaction coordinate. By locating the transition state structures—the highest energy points along the reaction path—and calculating their energies, the activation energy barrier for a proposed mechanism can be determined. acs.org For reactions involving this compound, such as nucleophilic substitution or further functionalization, computational studies could predict the most likely reaction pathways. For example, in the synthesis of related heterocyclic systems, DFT has been used to adjudicate between stepwise radical-mediated and concerted cycloaddition mechanisms by comparing the energy barriers of the two pathways. mdpi.com These methods can also shed light on tautomeric equilibria, such as the keto-enol tautomerism possible in the isoquinolinone ring, by calculating the relative stabilities of the tautomers and the energy barrier for their interconversion. nih.gov

Table 2: Example of Calculated Energy Barriers for a Hypothetical Reaction of an Isoquinolinone Derivative

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)Feasibility
Pathway A (Concerted)TS125.5Less Favorable
Pathway B (Stepwise)TS215.2More Favorable

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and stability that are not apparent from static models. researchgate.net In an MD simulation, the movements of atoms are calculated over time by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape. nih.gov This technique is particularly valuable for understanding how a molecule like this compound might behave in a biological environment, such as near a protein binding site.

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.net RMSD tracks the average deviation of the molecule's structure from an initial reference point over time, indicating the stability of its conformation. A stable simulation is often characterized by a plateau in the RMSD plot. researchgate.net RMSF measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. researchgate.net For this compound, MD simulations could reveal the flexibility of the dihydroisoquinolinone core and the rotational freedom of any substituents, which can be crucial for its interaction with biological targets. nih.gov Such simulations have been used to study the stability of ligand-protein complexes for related quinazolinone and isoquinoline derivatives. nih.govrsc.org

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. nih.gov This method is central to drug discovery and helps in identifying potential drug candidates by screening large libraries of compounds against a specific biological target. nih.gov The process involves sampling various conformations of the ligand within the protein's binding site and using a scoring function to rank them based on their predicted binding energy. nih.govplos.org

The isoquinoline scaffold is found in many biologically active compounds, and derivatives have been investigated as inhibitors for various enzymes and proteins. nih.govnih.gov For this compound, molecular docking could be employed to predict its binding mode and affinity to potential targets. For example, isoquinoline derivatives have been studied as inhibitors of proteins like the Inhibitor of Apoptosis Proteins (IAP) and various kinases. nih.govnih.gov A docking study would identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. nih.gov The docking score provides an estimate of the binding affinity, with lower scores typically indicating a more favorable interaction. plos.org

Table 3: Hypothetical Molecular Docking Results for this compound Against a Kinase Target

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase XYZ-8.5ASP-165Hydrogen Bond
PHE-82π-π Stacking

Density Functional Theory (DFT) Applications in Structure-Reactivity Correlations

DFT is a powerful tool for establishing quantitative structure-activity relationships (QSAR) and structure-reactivity correlations. By calculating various electronic descriptors, DFT can provide a deep understanding of how a molecule's structure influences its chemical behavior. tandfonline.com This approach goes beyond simple HOMO/LUMO analysis to include a range of reactivity descriptors derived from conceptual DFT. chemrxiv.org

Key tools in this analysis include Molecular Electrostatic Potential (MESP) maps and Fukui functions. An MESP map visualizes the electrostatic potential on the electron density surface of a molecule, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. acs.org This provides a guide to where the molecule is most likely to engage in electrostatic interactions.

Fukui functions (f(r)) go further by indicating the change in electron density at a specific point when an electron is added or removed. nih.gov This allows for the prediction of the most reactive sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). nih.gov For this compound, DFT calculations could predict how the electron-withdrawing bromine atoms and the lactam functionality create specific reactive hotspots on the aromatic ring and carbonyl group, thus guiding synthetic efforts for further modification. Studies on halogenated aromatic compounds have confirmed that the substitution pattern significantly dictates the electronic properties and, consequently, the reactivity and potential biological activity. nih.gov

Applications in Advanced Materials Science

Development as Fluorescent Dyes and Luminophores

There is currently no available research detailing the development or characterization of 4,7-dibromo-1,2-dihydroisoquinolin-1-one as a fluorescent dye or luminophore. The photophysical properties, such as absorption and emission spectra, quantum yield, and fluorescence lifetime, which are critical for these applications, have not been reported in the scientific literature.

Table 1: Photophysical Properties of this compound

PropertyValue
Absorption Maximum (λ_abs)Data not available
Emission Maximum (λ_em)Data not available
Molar Absorptivity (ε)Data not available
Fluorescence Quantum Yield (Φ_F)Data not available
Fluorescence Lifetime (τ)Data not available

Exploration in Organic Electronic and Optoelectronic Materials

The potential for this compound in the field of organic electronics and optoelectronics remains unexplored. There are no studies documenting its use as a component in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), or organic field-effect transistors (OFETs). The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are essential for designing and evaluating materials for these applications, have not been determined.

Table 2: Electronic Properties of this compound

PropertyValue
Highest Occupied Molecular Orbital (HOMO)Data not available
Lowest Unoccupied Molecular Orbital (LUMO)Data not available
Band Gap (E_g)Data not available

Potential for Sensor Development

The utility of this compound in the development of chemical sensors has not been investigated. Research into its ability to detect specific analytes through mechanisms such as fluorescence quenching or colorimetric changes is absent from the current body of scientific literature.

Q & A

Q. What are the standard synthetic routes for 4,7-dibromo-1,2-dihydroisoquinolin-1-one, and what reagents are critical for regioselective bromination?

The synthesis typically involves bromination of the isoquinolinone core. A common approach includes:

  • Step 1 : Formation of the 1,2-dihydroisoquinolin-1-one scaffold via cyclization of substituted benzamides or via Friedel-Crafts acylation .
  • Step 2 : Bromination at positions 4 and 7 using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Catalysts such as FeBr₃ or AlBr₃ may enhance regioselectivity .
  • Purification : Column chromatography or recrystallization in ethanol/dichloromethane mixtures .

Key reagents : NBS for milder conditions, Br₂ for high reactivity. Regioselectivity is influenced by electronic effects of substituents and temperature .

Q. How is the structure of this compound confirmed experimentally?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. Bromine substituents cause deshielding, shifting aromatic proton signals downfield (e.g., δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 294.88 for C₉H₆Br₂NO) .
  • X-ray Diffraction : Limited data exists, but analogous brominated isoquinolinones show planar heterocyclic cores with Br substituents at ~120° bond angles .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the oxadiazole/isoquinolinone pharmacophores .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-bromination) be minimized during synthesis?

  • Temperature Control : Lower temperatures (0–25°C) reduce electrophilic aromatic substitution (EAS) competition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) favor monobromination; non-polar solvents (e.g., CCl₄) may enhance di-substitution .
  • Stoichiometry : Limiting Br₂/NBS to 2 equivalents ensures dibromination without over-substitution .

Example optimization : Using NBS (2.2 eq) in DMF at 0°C achieved 68% yield of 4,7-dibromo derivative with <5% tribrominated by-product .

Q. What computational methods predict the bioactivity of this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA topoisomerase II or β-lactamases .
  • QSAR Modeling : Hammett constants (σ) for Br substituents correlate with logP and IC₅₀ in antimicrobial assays .
  • DFT Calculations : Assess electronic effects of bromine on HOMO-LUMO gaps, influencing redox activity .

Q. How do structural modifications at positions 4 and 7 impact physicochemical properties?

  • Lipophilicity : Bromine increases logP (measured via HPLC), enhancing membrane permeability but reducing solubility .
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) shows melting points ~200–220°C for dibromo derivatives, higher than non-halogenated analogs .

Methodological Notes

  • Contradictions : Evidence suggests Br₂ may cause over-bromination, while NBS offers better control .
  • Advanced Purification : Prep-HPLC with C18 columns resolves dibromo isomers .
  • Safety : Brominating agents require handling in fume hoods due to toxicity .

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